molecular formula C15H13BrClN3OS B10865602 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10865602
M. Wt: 398.7 g/mol
InChI Key: QMFBXWIXGZLCON-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting thiosemicarbazide with an appropriate acyl chloride under basic conditions.

    Introduction of the bromophenyl group: This step involves the acylation of the hydrazinecarbothioamide with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the chloromethylphenyl group: The final step involves the coupling of the intermediate with 3-chloro-2-methylaniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)carbonyl]-N-(3-bromo-2-methylphenyl)hydrazinecarbothioamide
  • 2-[(2-fluorophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Uniqueness

The uniqueness of 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide lies in its specific combination of bromine and chlorine substituents, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H13BrClN3OS

Molecular Weight

398.7 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C15H13BrClN3OS/c1-9-12(17)7-4-8-13(9)18-15(22)20-19-14(21)10-5-2-3-6-11(10)16/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

QMFBXWIXGZLCON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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